1,4,5,6-Tetrahydropyrimidine

Description

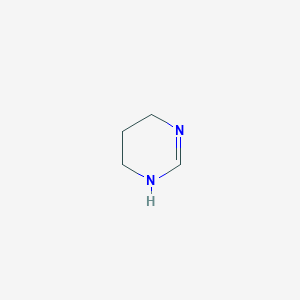

Structure

3D Structure

Properties

IUPAC Name |

1,4,5,6-tetrahydropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2/c1-2-5-4-6-3-1/h4H,1-3H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBXZSFNZVNDOPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC=NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70166945 | |

| Record name | 1,4,5,6-Tetrahydropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1606-49-1 | |

| Record name | 1,4,5,6-Tetrahydropyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001606491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1606-49-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4,5,6-Tetrahydropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,5,6-Tetrahydropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Genesis of a Heterocycle: Unraveling the History of 1,4,5,6-Tetrahydropyrimidine

For Immediate Release

A deep dive into the historical archives of organic chemistry reveals that the discovery of the 1,4,5,6-tetrahydropyrimidine ring system was not a singular event but rather an evolutionary process rooted in the foundational work on amidines and pyrimidines in the late 19th century. While a definitive "discovery" of the unsubstituted parent compound remains elusive in early literature, its conceptualization and the development of synthetic routes to its derivatives emerged from the pioneering work of chemists like Adolf Pinner and Pietro Biginelli.

The story of this compound begins with the chemistry of amidines, a class of compounds that serve as crucial precursors to this heterocyclic system. In 1877, Adolf Pinner reported a reaction that would later bear his name, providing a method for the synthesis of imidates, which could then be converted to amidines. Although not directly producing the cyclic structure, the Pinner reaction was a critical step in creating the necessary building blocks.

A significant breakthrough in pyrimidine chemistry came in 1891 with Pietro Biginelli's discovery of the multicomponent reaction that now bears his name. The Biginelli reaction, a one-pot synthesis involving an aldehyde, a β-ketoester, and urea, directly yields 3,4-dihydropyrimidin-2(1H)-ones. While these are not fully saturated tetrahydropyrimidines, they are closely related precursors. The development of methods to reduce the double bond in these dihydropyrimidines to afford the tetrahydropyrimidine core was a logical subsequent step, though early, specific examples of this transformation are not well-documented in readily available historical records.

One of the earliest and most straightforward conceptual pathways to the this compound scaffold is the cyclization of 1,3-diaminopropane with a suitable one-carbon electrophile. This approach builds directly on the understanding of amine chemistry and cyclization reactions that was developing during that era.

Key Synthetic Developments

The synthesis of this compound and its derivatives has evolved significantly since its conceptual origins. Below are some of the fundamental and historically relevant synthetic approaches.

Cyclization of 1,3-Diaminopropane with Carboxylic Acid Derivatives

A foundational method for constructing the this compound ring involves the condensation of 1,3-diaminopropane with a carboxylic acid or its derivatives, such as esters or nitriles. This reaction typically requires heat and often a catalyst to drive the cyclization and dehydration. The reaction of a nitrile with a diamine to form a cyclic amidine is a direct extension of the principles established by Pinner.

Experimental Protocol: Synthesis of 2-Methyl-1,4,5,6-tetrahydropyrimidine (A Generalized Early Method)

Materials:

-

1,3-Diaminopropane

-

Acetonitrile

-

A suitable acid catalyst (e.g., HCl) or a Lewis acid.

Procedure:

-

A mixture of 1,3-diaminopropane and a slight excess of acetonitrile is prepared in a suitable solvent.

-

A catalytic amount of an acid catalyst is added to the mixture.

-

The reaction mixture is heated under reflux for several hours. The progress of the reaction is monitored by the evolution of ammonia.

-

Upon completion, the reaction mixture is cooled, and the excess solvent and volatile reactants are removed under reduced pressure.

-

The resulting crude product is then purified by distillation or recrystallization of its salt form.

Quantitative Data Summary

| Product | Reactants | Catalyst | Reaction Time | Yield (%) | Melting Point (°C) | Boiling Point (°C) |

| 2-Methyl-1,4,5,6-tetrahydropyrimidine | 1,3-Diaminopropane, Acetonitrile | Acid Catalyst | Several hours | Moderate to Good | (Varies with salt form) | (Varies with pressure) |

Note: Specific yields and reaction conditions varied in early reports and with the specific carboxylic acid derivative used.

The Biginelli Reaction and Subsequent Reduction

The Biginelli reaction provides a direct route to highly functionalized 3,4-dihydropyrimidin-2(1H)-ones. These compounds can then be subjected to reduction to yield the corresponding this compound derivatives.

Experimental Protocol: The Biginelli Reaction

Materials:

-

An aromatic aldehyde (e.g., benzaldehyde)

-

A β-ketoester (e.g., ethyl acetoacetate)

-

Urea

-

Ethanol

-

Concentrated Hydrochloric Acid (catalyst)

Procedure:

-

Equimolar amounts of the aldehyde, β-ketoester, and a slight excess of urea are dissolved in ethanol.

-

A catalytic amount of concentrated hydrochloric acid is added.

-

The mixture is heated to reflux for several hours.

-

Upon cooling, the product crystallizes from the solution.

-

The crystals are collected by filtration, washed with cold ethanol, and dried.

Subsequent Reduction: The resulting dihydropyrimidinone can be reduced to the corresponding tetrahydropyrimidine using various reducing agents, such as sodium in ethanol or catalytic hydrogenation.

Reaction Pathways and Workflows

The following diagrams illustrate the logical flow of the key synthetic pathways discussed.

Caption: The Biginelli reaction pathway to tetrahydropyrimidines.

An In-depth Technical Guide to the Physicochemical Properties of 1,4,5,6-Tetrahydropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,5,6-Tetrahydropyrimidine, a cyclic amidine, serves as a foundational scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the core physicochemical properties of the parent compound, this compound, details experimental protocols for its synthesis and characterization, and discusses the biological activities and signaling pathways associated with its derivatives.

Core Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reactivity, and role as a synthetic precursor. While it can exist as a viscous colorless liquid or a low-melting solid at room temperature, its derivatives span a wide range of physical states.[1] A summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₄H₈N₂ | [2] |

| Molecular Weight | 84.12 g/mol | [2] |

| Physical State | Viscous colorless liquid or solid | [1] |

| Boiling Point | 88-89 °C at 1 mmHg | [3] |

| Density | 1.024 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.5194 | [3] |

| pKa (Predicted) | 12.21 ± 0.20 | [3] |

| logP (Computed) | -0.4 | [4] |

| Solubility | Soluble in polar solvents like water and alcohols.[1] |

Experimental Protocols

Synthesis of this compound

The synthesis of the this compound ring system is typically achieved through the cyclization of a 1,3-diamine precursor with a suitable one-carbon synthon.[5]

Objective: To synthesize the 6-membered cyclic amidine, this compound.

Method 1: From 1,3-Diaminopropane and a Formylating Agent

A common approach involves the reaction of 1,3-diaminopropane with a formylating agent, such as an orthoformate, followed by cyclization.

-

Materials: 1,3-diaminopropane, triethyl orthoformate, catalytic acid (e.g., p-toluenesulfonic acid), solvent (e.g., toluene).

-

Procedure:

-

To a solution of 1,3-diaminopropane in toluene, add a catalytic amount of p-toluenesulfonic acid.

-

Add triethyl orthoformate dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

-

Method 2: From N-formyl-1,3-propanediamine

An alternative involves the cyclization of N-formyl-1,3-propanediamine.[6]

-

Materials: N-formyl-1,3-propanediamine, trimethylsilyl polyphosphate (PPSE), solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve N-formyl-1,3-propanediamine in dichloromethane.

-

Add trimethylsilyl polyphosphate (PPSE) to the solution.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

-

Quench the reaction by the slow addition of an aqueous sodium bicarbonate solution.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.

-

Purify the residue by column chromatography or vacuum distillation.

-

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.

-

¹H NMR: Acquire the proton NMR spectrum. The expected signals would include multiplets for the methylene protons of the propylene backbone and a signal for the N-H protons.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. Expect signals for the methylene carbons and the amidine carbon.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: A thin film of the liquid sample can be prepared between two salt plates (e.g., NaCl or KBr), or a KBr pellet can be made for a solid sample.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Look for characteristic absorption bands, including N-H stretching, C-H stretching, and C=N stretching vibrations.

-

-

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Data Acquisition: Obtain the mass spectrum. The molecular ion peak corresponding to the molecular weight of this compound (m/z = 84.12) should be observed, along with characteristic fragmentation patterns.

-

Biological Activity and Signaling Pathways

While this compound itself is not known to have significant direct biological activity, its derivatives are a rich source of pharmacologically active compounds.[7][8] These derivatives have been explored for a variety of therapeutic applications, primarily targeting receptors in the nervous system.

Muscarinic M1 Receptor Agonism

Certain derivatives of this compound have been identified as selective muscarinic M1 receptor agonists.[3] The M1 receptor is a G-protein coupled receptor predominantly found in the central nervous system. Its activation is linked to cognitive processes such as learning and memory.

-

Signaling Pathway:

-

An M1 agonist (a this compound derivative) binds to the M1 muscarinic receptor.

-

This activates the Gq alpha subunit of the associated G-protein.

-

The activated Gq subunit stimulates phospholipase C (PLC).

-

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.

-

DAG and Ca²⁺ together activate protein kinase C (PKC), leading to downstream cellular responses.

-

This signaling cascade is a target for the development of drugs for neurodegenerative disorders like Alzheimer's disease.

Neuromuscular Blocking Activity

Other derivatives of this compound have been shown to act as neuromuscular blocking agents.[9] These compounds can interfere with the transmission of nerve impulses to muscles, leading to muscle relaxation. The mechanism can be either depolarizing or non-depolarizing, depending on the specific substitutions on the tetrahydropyrimidine ring. This class of compounds has been investigated for potential use as muscle relaxants in surgical procedures.

Conclusion

This compound is a key heterocyclic compound with well-defined physicochemical properties that make it a valuable building block in synthetic and medicinal chemistry. While the parent compound itself is not known for significant biological activity, its scaffold is a privileged structure for the development of a wide range of pharmacologically active derivatives. The information provided in this guide serves as a foundational resource for researchers and scientists working with this compound and its analogs in the pursuit of novel therapeutic agents.

References

- 1. CAS 4271-96-9: 1,4,5,6-tetrahydro-1,2-dimethylpyrimidine [cymitquimica.com]

- 2. One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetr ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04171B [pubs.rsc.org]

- 3. This compound | 1606-49-1 [chemicalbook.com]

- 4. This compound | C4H8N2 | CID 137105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNA interaction of selected tetrahydropyrimidine and its effects against CCl4-induced hepatotoxicity in vivo: Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US3502661A - Process for making 1,4,5,6-tetrahydro-2-((2-substituted)vinyl) pyrimidines and 2-((2-substituted)vinyl)-2-imidazolines - Google Patents [patents.google.com]

An In-depth Technical Guide to the 1,4,5,6-Tetrahydropyrimidine Core: Structure, Nomenclature, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 1,4,5,6-tetrahydropyrimidine core, a significant heterocyclic scaffold in medicinal chemistry and drug development. This document delves into its structure, systematic nomenclature, key synthetic methodologies, and its role in various therapeutic areas, supported by quantitative biological data and detailed experimental protocols.

Core Structure and Chemical Properties

The this compound is a six-membered heterocyclic compound containing two nitrogen atoms. Its structure is characterized by a partially saturated pyrimidine ring. The core structure has the molecular formula C4H8N2 and a molecular weight of 84.12 g/mol . The presence of both sp2 and sp3 hybridized carbon and nitrogen atoms imparts a unique three-dimensional conformation and specific chemical properties to the ring system. The endocyclic amidine functionality is a key feature, influencing the molecule's basicity and its ability to participate in hydrogen bonding, which is crucial for its interaction with biological targets.

Nomenclature of the this compound Core

The systematic naming of the this compound core and its derivatives follows the Hantzsch-Widman nomenclature system for heterocyclic compounds, as recommended by the International Union of Pure and Applied Chemistry (IUPAC).

Numbering of the Ring System

The numbering of the this compound ring starts from one of the nitrogen atoms and proceeds around the ring to give the heteroatoms the lowest possible locants. For the parent pyrimidine ring, the nitrogen atoms are located at positions 1 and 3. The prefix "tetrahydro-" indicates the addition of four hydrogen atoms, resulting in the saturation of four positions. In the case of this compound, the double bond is between N1 and C2. Therefore, the numbering starts at one of the saturated nitrogen atoms, designated as position 1, and proceeds through the saturated carbon atoms (4, 5, and 6) to the other nitrogen atom.

Naming Substituted Derivatives

Substituents on the this compound core are indicated by prefixes with their corresponding locants. The substituents are listed in alphabetical order.

-

Substitution on Carbon Atoms: Substituents on the carbon atoms are denoted by their position number (2, 4, 5, or 6) followed by the substituent name. For example, a methyl group at position 2 would be named 2-methyl-1,4,5,6-tetrahydropyrimidine.

-

Substitution on Nitrogen Atoms: Substituents on the nitrogen atoms are indicated by the locant 'N' followed by the substituent name. If there are substituents on both nitrogen atoms, they are designated as N1 and N- (if the other nitrogen is part of the amidine). For example, a methyl group on the saturated nitrogen would be named 1-methyl-1,4,5,6-tetrahydropyrimidine.

-

Principal Functional Groups: If a principal functional group is present, it is indicated by a suffix, and the numbering of the ring is adjusted to give this group the lowest possible locant. For instance, a carboxylic acid group at position 4 would be named this compound-4-carboxylic acid.

Synthetic Methodologies

The this compound core can be synthesized through various methods. One of the most common and versatile approaches is the Biginelli reaction, a one-pot multicomponent reaction.

The Biginelli Reaction

The Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[1][2] This reaction provides a straightforward route to highly functionalized dihydropyrimidinones and their thio-analogs, which can be precursors to or derivatives of the this compound core.

Caption: General workflow of the Biginelli reaction for dihydropyrimidinone synthesis.

Biological Significance and Therapeutic Applications

Derivatives of the this compound core exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.

Antimicrobial Activity

Many this compound derivatives have demonstrated significant activity against various bacterial and fungal strains. Their mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Anticancer Activity

Certain derivatives have shown potent cytotoxic effects against various cancer cell lines.[3] These compounds can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in cancer cells.

Muscarinic Receptor Agonism

Substituted 1,4,5,6-tetrahydropyrimidines have been investigated as selective agonists for muscarinic acetylcholine receptors, particularly the M1 subtype.[4][5] These compounds hold promise for the treatment of cognitive disorders such as Alzheimer's disease.

Osmoprotectants

A notable naturally occurring derivative is ectoine (1,4,5,6-tetrahydro-2-methyl-4-pyrimidinecarboxylic acid), which functions as a compatible solute (osmoprotectant) in various microorganisms, protecting them from osmotic stress.[6][7][8] The biosynthesis of ectoine involves a three-step enzymatic pathway starting from L-aspartate-β-semialdehyde.[6]

Caption: Biosynthetic pathway of the osmoprotectant ectoine.

Quantitative Biological Data

The following tables summarize the in vitro biological activities of representative this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives

| Compound Reference | Cell Line | IC50 (µM) | Citation |

| Derivative A | A549 (Lung Carcinoma) | 15.2 | [9] |

| Derivative B | MCF-7 (Breast Cancer) | 8.9 | [10] |

| Derivative C | HeLa (Cervical Cancer) | 21.5 | [11] |

| Derivative D | HepG2 (Liver Cancer) | 12.7 | [3] |

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound Reference | Microorganism | MIC (µg/mL) | Citation |

| Derivative E | Staphylococcus aureus | 16 | [12] |

| Derivative F | Escherichia coli | 32 | [12] |

| Derivative G | Candida albicans | 8 | [13] |

| Derivative H | Aspergillus niger | 64 | [14] |

Experimental Protocols

General Procedure for the Synthesis of Dihydropyrimidinones via the Biginelli Reaction[1][15]

-

Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.5 mmol) in ethanol (10 mL).

-

Catalyst Addition: Add a catalytic amount of a suitable acid catalyst (e.g., a few drops of concentrated HCl).

-

Reflux: Heat the reaction mixture to reflux with constant stirring for 2-4 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. The product will often precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash it with cold ethanol, and dry it. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol for MTT Assay for Cytotoxicity Assessment[4][16][17]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Protocol for Broth Microdilution Method for MIC Determination[6][7][9]

-

Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate using a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum suspension adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

This guide provides a foundational understanding of the this compound core for professionals in the fields of chemical and pharmaceutical sciences. The versatility of its synthesis and the breadth of its biological activities underscore its continued importance in the development of new therapeutic agents.

References

- 1. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 3. researchgate.net [researchgate.net]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 8. protocols.io [protocols.io]

- 9. ibg.kit.edu [ibg.kit.edu]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 11. redalyc.org [redalyc.org]

- 12. Hantzsch–Widman nomenclature - Wikipedia [en.wikipedia.org]

- 13. arkat-usa.org [arkat-usa.org]

- 14. jetir.org [jetir.org]

A Technical Guide to the Spectroscopic Analysis of 1,4,5,6-Tetrahydropyrimidine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,5,6-Tetrahydropyrimidine is a heterocyclic compound that forms the core structure in various biologically active molecules, including selective m1 agonists with potential applications in treating cognitive deficits associated with diseases like Alzheimer's.[1] Its derivatives are explored for numerous pharmacological activities.[2] A thorough structural characterization is paramount for drug design and development, relying on a synergistic application of modern spectroscopic techniques. This guide provides an in-depth overview of the key spectroscopic methods for the analysis of the this compound core, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. It details experimental protocols, presents data in a comparative format, and illustrates the analytical workflow for researchers engaged in the synthesis and characterization of this important chemical scaffold.

Spectroscopic Characterization Workflow

The structural elucidation of this compound or its derivatives is a multi-step process involving several spectroscopic techniques. Each method provides unique and complementary information. The general experimental workflow, from sample preparation to data acquisition for each primary technique, is outlined below.

Caption: General experimental workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of the this compound ring.

Experimental Protocols

-

¹H NMR Spectroscopy: Proton NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.[3] A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O). Data acquisition parameters generally include a spectral width of 0-12 ppm, a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[3] Chemical shifts are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[3]

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument, usually at a corresponding frequency of 75 or 100 MHz.[3] A wider spectral width (e.g., 0-200 ppm) is used. Due to the low natural abundance of the ¹³C isotope, a greater number of scans (1024 or more) and proton decoupling are typically required to obtain a high-quality spectrum.[3]

Data Presentation: NMR

Note: Published experimental data for the unsubstituted this compound is limited. The following tables provide expected values and data from representative substituted analogs for illustrative purposes.

Table 1: ¹H NMR Spectroscopic Data

| Protons | Multiplicity | Expected Chemical Shift (δ, ppm) | Example Data: Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[4] |

|---|---|---|---|

| CH ₂-CH₂-CH₂ | Multiplet | ~1.8 - 2.0 | N/A |

| N-CH ₂-CH₂ | Triplet | ~3.2 - 3.4 | N/A |

| N-H | Broad Singlet | Variable (4.0 - 8.0) | 7.88 (s, 1H), 9.35 (s, 1H) |

| C=N-CH | Singlet | ~7.5 - 8.0 | 5.28 (s, 1H) |

Table 2: ¹³C NMR Spectroscopic Data

| Carbon | Expected Chemical Shift (δ, ppm) | Example Data: Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[4] |

|---|---|---|

| CH₂-C H₂-CH₂ | ~18 - 22 | N/A |

| N-C H₂-CH₂ | ~40 - 45 | N/A |

| C =N | ~150 - 160 | 51.23 (CH of dihydropyrimidine core) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations (stretching, bending, etc.).[5]

Experimental Protocol

For solid samples, a small amount of the compound (1-2 mg) is typically ground with dry potassium bromide (KBr, ~100 mg) and compressed into a thin, transparent pellet.[3] Alternatively, a spectrum can be obtained from a thin film cast from a volatile solvent on a salt plate (e.g., NaCl).[3] The FT-IR spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum (of the KBr pellet or salt plate) is recorded first and automatically subtracted from the sample spectrum.[3] Co-adding 16-32 scans is common to improve the signal quality.[3]

Data Presentation: FT-IR

The key vibrational frequencies help confirm the presence of the tetrahydropyrimidine core. The region from 1450-600 cm⁻¹ is known as the "fingerprint region" and provides a unique pattern for the molecule.[5]

Table 3: Key FT-IR Absorption Bands for Tetrahydropyrimidine Core

| Functional Group | Vibration | Expected Frequency (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3300 - 3500 (Broad) |

| C-H (sp³) | Stretching | 2850 - 3000 |

| C=N (Imine) | Stretching | 1640 - 1690 (Medium to Strong) |

| C-N | Stretching | 1020 - 1250 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6] It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through the analysis of fragmentation patterns.[7]

Experimental Protocol

The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds.[8] It is then ionized, commonly using Electron Ionization (EI), where the sample is bombarded with a high-energy electron beam (typically 70 eV).[6] This process forms a molecular ion (M⁺·) and various fragment ions. These ions are then separated by a mass analyzer based on their m/z ratio and detected.

Data Presentation: MS

The molecular formula of this compound is C₄H₈N₂, giving it a molecular weight of approximately 84.12 g/mol .[9]

Table 4: Expected Mass Spectrometry Data

| Ion | m/z (Nominal Mass) | Description |

|---|---|---|

| [M]⁺· | 84 | Molecular Ion |

| [M+1]⁺· | 85 | Due to natural abundance of ¹³C and ¹⁵N |

| Fragments | < 84 | Result from the cleavage of the ring, providing structural clues. Common losses might include ethylene (C₂H₄) or hydrogen cyanide (HCN). |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, providing information about electronic transitions and conjugated systems.[10]

Experimental Protocol

A dilute solution of the sample is prepared using a solvent that is transparent in the UV-Vis region of interest (e.g., ethanol, water, or DMF).[11] The spectrum is recorded using a spectrophotometer, typically scanning wavelengths from 200 to 800 nm. The resulting spectrum plots absorbance versus wavelength, and the wavelength of maximum absorption (λmax) is identified.

Data Presentation: UV-Vis

The key chromophore in this compound is the carbon-nitrogen double bond (C=N).

Table 5: Expected UV-Vis Absorption Data

| Chromophore | Electronic Transition | Expected λmax (nm) |

|---|---|---|

| C=N | n → π* | ~220 - 240 |

| C=N | π → π* | < 200 |

Integrated Structure Elucidation

No single technique can unambiguously determine a structure. The power of spectroscopic analysis lies in integrating the data from multiple methods. The molecular weight from MS establishes the molecular formula. FT-IR identifies the key functional groups. Finally, ¹H and ¹³C NMR provide the detailed map of the carbon skeleton and proton environments, allowing for the final confirmation of the this compound structure.

References

- 1. Synthesis and biological characterization of this compound and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The synthesis and pharmacology of some 1,4,5,6-tetrahydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 6. uni-saarland.de [uni-saarland.de]

- 7. youtube.com [youtube.com]

- 8. This compound | C4H8N2 | CID 137105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | C4H8N2 | CID 137105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 11. rsc.org [rsc.org]

Tautomerism in 1,4,5,6-Tetrahydropyrimidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of tautomerism in 1,4,5,6-tetrahydropyrimidine derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. Due to the limited availability of specific quantitative data on this particular heterocyclic system, this guide synthesizes information from closely related cyclic amidine and guanidine structures to elucidate the core principles governing the tautomeric behavior of 1,4,5,6-tetrahydropyrimidines. This document details the theoretical underpinnings of tautomerism, experimental and computational methodologies for its study, and the influence of various factors on the tautomeric equilibrium.

Introduction to Tautomerism in this compound Derivatives

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for the physicochemical and biological properties of molecules.[1] In the realm of drug discovery, the predominant tautomeric form of a compound can significantly influence its receptor binding affinity, membrane permeability, and metabolic stability. This compound derivatives, which contain a cyclic amidine or guanidine moiety, are capable of exhibiting prototropic tautomerism, most commonly amino-imino tautomerism.

The core structure of 2-amino-1,4,5,6-tetrahydropyrimidine can exist in two primary tautomeric forms: the amino form and the imino form. The position of the double bond and the mobile proton distinguishes these tautomers. The equilibrium between these forms is influenced by the electronic nature of substituents, the polarity and hydrogen-bonding capability of the solvent, and temperature.

Theoretical Framework of Tautomerism

The tautomeric equilibrium is governed by the relative thermodynamic stabilities of the contributing tautomers. The equilibrium constant (KT) is a quantitative measure of this equilibrium and is related to the change in Gibbs free energy (ΔG) between the tautomers.

KT = [imino form] / [amino form]

ΔG = -RT ln(KT)

Factors that stabilize one tautomer over the other will shift the equilibrium. For instance, substituents that increase the electron density on the exocyclic nitrogen may favor the amino form, while electron-withdrawing groups may favor the imino form.[2] Solvation can also play a crucial role; polar protic solvents can stabilize the more polar tautomer through hydrogen bonding.[3][4]

Quantitative Analysis of Tautomeric Equilibria

Table 1: Substituent Effects on Tautomeric Equilibrium of Analogous N-Heterocycles

| Compound Class | Substituent (R) | Tautomer Ratio (Amino:Imino) | Solvent | Reference |

| Aminothiazoles | -H | Predominantly Amino | Gas Phase, H₂O, CCl₄ | [2] |

| Aminothiazoles | -CH₃ (electron-donating) | Increased proportion of Imino | Gas Phase, H₂O, CCl₄ | [2] |

| Aminothiazoles | -NO₂ (electron-withdrawing on exocyclic N) | Predominantly Imino | Gas Phase, H₂O, CCl₄ | [2] |

| Aminopurines | -NO₂ at C6 | N7H tautomer favored over N9H | Various | [4] |

| Aminopurines | -NH₂ at C8 | N7H tautomer favored over N9H | H₂O | [4] |

Table 2: Solvent Effects on Tautomeric Equilibrium of Analogous N-Heterocycles

| Compound Class | Solvent | Dielectric Constant (ε) | Predominant Tautomer | Reference |

| 2-Hydroxypyridine | Gas Phase | 1 | Hydroxy | [5] |

| 2-Hydroxypyridine | Dioxane | 2.2 | Hydroxy | [5] |

| 2-Hydroxypyridine | Water | 78.4 | Pyridone | [5] |

| Amine-Adenine Derivatives | Increasing Polarity | 1 to 109 | Varies with substitution | [3] |

| β-Ketoamides | Non-polar (e.g., CCl₄) | 2.2 | Higher % of Enol | [6] |

| β-Ketoamides | Polar aprotic (e.g., DMSO) | 46.7 | Higher % of Keto | [6] |

| β-Ketoamides | Polar protic (e.g., Methanol) | 32.7 | Intermediate | [6] |

Experimental Protocols for Tautomer Analysis

The determination of tautomeric ratios and equilibrium constants relies on various spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful tool for studying tautomeric equilibria in solution, provided the rate of interconversion is slow on the NMR timescale.[7][8]

Detailed Methodology for Quantitative ¹H NMR Analysis:

-

Sample Preparation:

-

Accurately weigh a known amount of the this compound derivative and a suitable internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene).

-

Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a high-precision NMR tube. The choice of solvent can influence the tautomeric equilibrium and should be selected based on the desired experimental conditions and solubility of the compound.[6]

-

-

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Ensure proper tuning and shimming of the instrument to achieve high resolution and lineshape.

-

Determine the 90° pulse width for accurate signal excitation.

-

Measure the spin-lattice relaxation time (T₁) for the signals of interest for both tautomers and the internal standard. Set the relaxation delay (D1) to at least 5 times the longest T₁ to ensure full relaxation and accurate integration.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

For quantitative analysis, ensure a high signal-to-noise ratio by acquiring a sufficient number of scans.

-

Use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for more accurate integration.[10]

-

-

Data Processing and Analysis:

-

Apply appropriate window functions (e.g., exponential multiplication with a small line broadening) and perform Fourier transformation.

-

Carefully phase the spectrum and perform a baseline correction.

-

Identify distinct, well-resolved signals corresponding to each tautomer.

-

Integrate the signals for each tautomer and the internal standard. The ratio of the integrals of the signals for the different tautomers, normalized to the number of protons giving rise to each signal, provides the tautomer ratio.[8]

-

The concentration of each tautomer can be calculated relative to the known concentration of the internal standard.[11]

-

UV-Vis Spectroscopy

UV-Vis spectroscopy can be employed to study tautomeric equilibria, especially when the tautomers exhibit distinct absorption spectra.[12][13]

Detailed Methodology for UV-Vis Spectroscopic Analysis:

-

Sample Preparation:

-

Prepare a stock solution of the this compound derivative in a UV-transparent solvent.

-

Prepare a series of dilutions from the stock solution to determine the molar absorptivity and to ensure the measurements are within the linear range of the Beer-Lambert law.

-

To study solvent effects, prepare solutions in a range of solvents with varying polarities.

-

-

Data Acquisition: [14]

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectra of the blank (solvent) and the sample solutions over a relevant wavelength range.

-

Identify the absorption maxima (λmax) for each tautomer. Often, "fixed" derivatives (e.g., N-methylated) are synthesized to obtain the pure spectra of each tautomer, which can then be used to deconvolve the spectrum of the tautomeric mixture.[15]

-

-

Data Analysis:

-

If the individual tautomer spectra are known, the concentration of each tautomer in the mixture can be determined by solving a set of simultaneous equations based on the Beer-Lambert law at different wavelengths.[16]

-

The equilibrium constant (KT) can be calculated from the concentrations of the tautomers at equilibrium.

-

Computational Chemistry

Quantum mechanical calculations are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectra.[18]

Methodology for Computational Analysis:

-

Structure Optimization:

-

Build the 3D structures of the possible tautomers of the this compound derivative.

-

Perform geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a sufficiently large basis set (e.g., 6-311++G(d,p)).[2]

-

-

Energy Calculations:

-

Calculate the single-point energies of the optimized structures to determine their relative stabilities.

-

Include corrections for zero-point vibrational energy (ZPVE) and thermal contributions to obtain the Gibbs free energies.

-

-

Solvation Models:

-

To account for solvent effects, employ implicit solvation models like the Polarizable Continuum Model (PCM) or explicitly include solvent molecules in the calculations.[3]

-

-

Prediction of Spectroscopic Properties:

-

Calculate NMR chemical shifts and coupling constants to aid in the assignment of experimental spectra.

-

Simulate UV-Vis spectra using Time-Dependent DFT (TD-DFT) to predict the λmax values for each tautomer.[16]

-

Visualizations of Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate the tautomeric equilibrium and a typical experimental workflow for its analysis.

Caption: Tautomeric equilibrium between the amino and imino forms.

(Note: The image source in the DOT script is a placeholder and would need to be replaced with actual image URLs of the chemical structures for rendering.)

Caption: General experimental workflow for tautomer analysis.

Conclusion

The tautomeric behavior of this compound derivatives is a critical aspect that influences their properties and potential applications in drug development. While direct experimental data on these specific compounds is limited, a comprehensive understanding can be achieved by drawing parallels with related N-heterocyclic systems. The interplay of substituent effects and solvent conditions dictates the position of the amino-imino equilibrium. The robust experimental and computational protocols outlined in this guide provide a framework for researchers to quantitatively assess tautomerism in this important class of molecules, thereby facilitating the design of novel therapeutic agents with optimized characteristics.

References

- 1. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study [scirp.org]

- 7. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [eurekaselect.com]

- 8. cores.research.asu.edu [cores.research.asu.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative NMR Interpretation without Reference - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 13. researchgate.net [researchgate.net]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 16. dial.uclouvain.be [dial.uclouvain.be]

- 17. researchgate.net [researchgate.net]

- 18. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 1,4,5,6-Tetrahydropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1,4,5,6-tetrahydropyrimidine and its derivatives. Due to a lack of extensive publicly available data on the parent compound, this guide leverages information on its closely related derivatives to provide insights into its physicochemical properties. It is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields where this heterocyclic compound is of interest.

Executive Summary

This compound is a cyclic amidine that serves as a core scaffold in various pharmacologically active compounds and has applications in areas such as CO2 capture. Understanding its solubility and stability is crucial for its effective use in research and development. This document details the available information on its solubility in various solvents and its stability under different environmental conditions. Furthermore, it provides standardized experimental protocols for determining these properties and outlines a potential degradation pathway.

Solubility Profile

Qualitative Solubility of this compound Derivatives:

-

This compound-2-thiol: This derivative is generally soluble in water and shows enhanced solubility in polar organic solvents such as ethanol and dimethyl sulfoxide (DMSO). Its solubility is also influenced by pH.[1]

-

2-Amino-1,4,5,6-tetrahydropyrimidine: The hydrochloride salt of this derivative is reported to be water-soluble. For some other tetrahydropyrimidine derivatives, solubility has been observed to be higher in tetrahydrofuran (THF) compared to alcoholic solvents like methanol and ethanol.[2] The solubility of the free base can be pH-dependent, with acidification potentially increasing its solubility in polar solvents by protonating the amine group.[2]

Illustrative Quantitative Solubility Data for Ectoine (a Tetrahydropyrimidine Derivative):

Ectoine ((4S)-2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid) is a well-studied derivative, and its solubility has been quantitatively determined in several solvents.

| Solvent System | Temperature | Solubility |

| Water | Not Specified | 4 M |

| Methanol | Not Specified | 0.3 M |

It is important to note that these values are for a specific derivative and may not be directly representative of the parent this compound.

Stability Profile

Detailed stability studies on the parent this compound are not extensively documented. However, the stability of its derivatives and related heterocyclic compounds has been investigated. The primary degradation pathway for cyclic amidines like this compound is expected to be hydrolysis, which can be catalyzed by both acid and base.

General Stability Considerations:

-

Hydrolytic Stability: The amidine functional group is susceptible to hydrolysis, which would lead to ring-opening. This process is generally influenced by pH and temperature.

-

Thermal Stability: The stability of the compound at elevated temperatures is a critical parameter for storage and handling.

-

Photostability: Exposure to light, particularly UV radiation, can induce degradation of heterocyclic compounds.

Stability of Ectoine:

The derivative ectoine is known to be stable for at least three years when stored in a desiccated state at room temperature. This suggests that the tetrahydropyrimidine ring can be stable under anhydrous conditions.

Experimental Protocols

Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a standardized shake-flask method for determining the thermodynamic solubility of this compound.

Objective: To determine the equilibrium solubility of the test compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent (e.g., water, ethanol, DMSO, THF)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C). Shake the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the filtered sample solution by a validated analytical method, such as HPLC.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the sample by interpolating its response on the calibration curve.

-

Data Presentation: Report the solubility as mg/mL or mol/L at the specified temperature.

Protocol for Stability Assessment (Forced Degradation Study)

This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions.

Objective: To identify potential degradation products and degradation pathways, and to establish the intrinsic stability of the compound.

Materials:

-

This compound

-

Hydrochloric acid (for acid hydrolysis)

-

Sodium hydroxide (for base hydrolysis)

-

Hydrogen peroxide (for oxidation)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at an elevated temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) in an oven.

-

Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a control (unstressed) sample, using a stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

-

-

Data Evaluation:

-

Calculate the percentage degradation of this compound under each condition.

-

Identify and characterize the degradation products using techniques like LC-MS and NMR.

-

Propose degradation pathways based on the identified products.

-

Potential Degradation Pathway

The most probable degradation pathway for this compound in aqueous media is hydrolysis of the cyclic amidine functionality, leading to ring-opening. This reaction can be catalyzed by both acid and base.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrogen atom of the C=N bond is protonated, which activates the carbon atom for nucleophilic attack by water. Subsequent proton transfers and bond cleavages lead to the formation of an amino-aldehyde intermediate, which can further hydrolyze to 1,3-diaminopropane and formic acid.

Base-Catalyzed Hydrolysis

In the presence of a base, the hydroxide ion directly attacks the electrophilic carbon of the amidine group. This is followed by ring-opening to yield an intermediate that, upon protonation, gives 1,3-diaminopropane and a formate salt.

Conclusion

While specific quantitative data on the solubility and stability of the parent this compound is limited, this guide provides a framework for understanding and evaluating these critical properties. By utilizing the provided experimental protocols, researchers can generate reliable data for their specific applications. The information presented, drawn from studies of its derivatives, serves as a valuable starting point for further investigation into this important heterocyclic compound.

References

The 1,4,5,6-Tetrahydropyrimidine Moiety in Nature: A Technical Guide to Ectoine and Hydroxyectoine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of natural products containing the 1,4,5,6-tetrahydropyrimidine core structure. The primary focus of this guide is on ectoine and its hydroxylated derivative, hydroxyectoine, the most prominent and well-researched examples of this class of compounds. These molecules, known as compatible solutes or extremolytes, are produced by a wide range of microorganisms to survive under extreme environmental conditions such as high salinity, temperature fluctuations, and desiccation.[1][2] Their unique physicochemical properties and biological activities have garnered significant interest in various fields, including cosmetics, biotechnology, and medicine.[3][4][5]

Core Structure and Physicochemical Properties

Ectoine, chemically known as (4S)-2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid, and hydroxyectoine ((4S,5S)-5-hydroxy-2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid) are heterocyclic amino acid derivatives.[6] The this compound ring is the core scaffold responsible for their remarkable properties. These compounds are highly soluble in water, capable of forming strong hydrogen bonds and organizing water molecules into structured hydration shells around biomolecules.[7][8][9] This "preferential exclusion" mechanism protects proteins, nucleic acids, and cell membranes from denaturation and damage caused by stress.[10]

Biosynthesis of Ectoine and Hydroxyectoine

The biosynthesis of ectoine is a three-step enzymatic process starting from L-aspartate-β-semialdehyde, an intermediate in the biosynthesis of aspartate family amino acids.[11][12][13] The genes encoding the biosynthetic enzymes, ectA, ectB, and ectC, are often organized in an operon.[14] The conversion of ectoine to hydroxyectoine is catalyzed by the enzyme ectoine hydroxylase (EctD).[8][15]

The key enzymes in the biosynthetic pathway are:

-

L-2,4-diaminobutyrate aminotransferase (EctB): Catalyzes the transamination of L-aspartate-β-semialdehyde to L-2,4-diaminobutyric acid (DABA).[8][14]

-

L-2,4-diaminobutyrate Nγ-acetyltransferase (EctA): Mediates the acetylation of DABA to Nγ-acetyl-L-2,4-diaminobutyric acid.[8]

-

Ectoine synthase (EctC): Catalyzes the cyclization of Nγ-acetyl-L-2,4-diaminobutyric acid to form ectoine.[8][13]

-

Ectoine hydroxylase (EctD): A non-heme Fe(II)- and 2-oxoglutarate-dependent dioxygenase that hydroxylates ectoine to form 5-hydroxyectoine.[8][15]

Below is a diagram illustrating the biosynthetic pathway of ectoine and hydroxyectoine.

Caption: Biosynthetic pathway of ectoine and hydroxyectoine.

Quantitative Data on Production and Biological Activity

The production of ectoine and hydroxyectoine by various microorganisms has been quantified under different conditions. Their biological activities have also been assessed through various in vitro and in vivo studies.

Table 1: Production of Ectoine and Hydroxyectoine in Different Microorganisms

| Microorganism | Ectoine Titer (g/L) | Hydroxyectoine Titer (g/L) | Cultivation Conditions | Reference |

| Halomonas elongata | 7.4 | - | "Bacterial milking" process | [2] |

| Halomonas salina BCRC17875 | 13.96 | - | Optimized medium | [12] |

| Piscibacillus halophilus | 1.498 | - | Optimized conditions (10% NaCl, pH 7.5, 160 rpm) | [16] |

| Engineered Escherichia coli | ~65 | - | Heterologous expression | [17] |

| Chromohalobacter salexigens | - | Varies with salinity and temperature | 2.5 M NaCl, 45°C for maximal hydroxyectoine | [18] |

| Virgibacillus halodenitrificans | Major solute | Minor solute | Ratio increases with salinity | [19] |

Table 2: Quantitative Biological Activities of Ectoine

| Biological Effect | Assay System | Ectoine Concentration | Observed Effect | Reference |

| Anti-inflammatory | LPS-stimulated human keratinocytes | Not specified | Downregulation of IL-1α, IL-6, IL-8, TNF-α | [3] |

| Anti-inflammatory | Rat model of osteoarthritis | Pretreatment | Reduced COX-2, MMP-3, MMP-9 expression | [4] |

| Skin whitening | UVA-irradiated HaCaT cells | 0.5–1.5 µM | Suppression of α-MSH-stimulated melanogenesis | [20] |

| Antioxidant | UVA-irradiated HaCaT cells | 1.5 µM | Activation of Nrf2 nuclear translocation | [20] |

| Cytoprotection | Human keratinocytes | Not specified | Increased hsp70B' gene expression under heat stress | [3] |

| Enzyme Stabilization | Lipase | 110-150 mM | Maintained up to 80% activity at 95°C | [21] |

Signaling Pathways Modulated by Ectoine

Ectoine has been shown to modulate several key signaling pathways involved in inflammation and cellular stress response.

Anti-inflammatory Signaling

Ectoine exerts its anti-inflammatory effects in part by inhibiting the NF-κB signaling pathway. In lipopolysaccharide (LPS)-stimulated keratinocytes, ectoine prevents the degradation of IκB-α, which in turn blocks the nuclear translocation of the transcription factor NF-κB. This leads to the downregulation of pro-inflammatory cytokines such as IL-1α, IL-6, IL-8, and TNF-α.[3]

Caption: Ectoine's inhibition of the NF-κB inflammatory pathway.

Antioxidant and Cytoprotective Signaling

Ectoine has been demonstrated to activate the Nrf2 antioxidant response pathway in UVA-irradiated human keratinocytes.[20] Ectoine promotes the nuclear translocation of Nrf2, which then binds to the antioxidant response element (ARE) in the promoter regions of antioxidant genes, leading to their expression. This pathway involves several upstream signaling molecules, including p38 MAPK, PI3K/AKT, PKC, and CKII.[20]

Caption: Activation of the Nrf2 antioxidant pathway by ectoine.

Experimental Protocols

Isolation and Purification of Ectoine from Halophilic Bacteria

This protocol is a generalized procedure based on common methods for ectoine extraction and purification.[5][16][21]

Caption: General workflow for the isolation and purification of ectoine.

Methodology:

-

Cultivation: Culture the halophilic bacterium (e.g., Halomonas elongata) in a high-salinity medium to induce ectoine production.

-

Cell Harvesting: Centrifuge the culture to pellet the bacterial cells.

-

Ectoine Extraction (Bacterial Milking): Resuspend the cell pellet in a low-salinity buffer or distilled water. This osmotic downshock causes the cells to release intracellular ectoine into the surrounding medium.[2]

-

Cell Debris Removal: Centrifuge the cell suspension to pellet the cells and any debris, leaving the ectoine in the supernatant.

-

Purification:

-

Ion-Exchange Chromatography: Apply the supernatant to a cation exchange column. Ectoine, being a zwitterionic molecule, can be bound and then eluted with a suitable buffer.

-

pH Gradient Purification: A cost-effective method involves adjusting the pH of the crude extract with strong acids (e.g., HCl) and bases (e.g., NaOH) to selectively precipitate impurities and then crystallize ectoine.[16]

-

-

Analysis and Quantification: The purity and concentration of ectoine can be determined using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[12][22][23]

Ectoine Hydroxylase (EctD) Activity Assay

This protocol outlines a method to measure the enzymatic activity of ectoine hydroxylase.[11][24]

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing:

-

Buffer (e.g., Tris-HCl, pH 7.5)

-

Ectoine (substrate)

-

Fe(II) salt (e.g., (NH₄)₂Fe(SO₄)₂)

-

2-oxoglutarate (co-substrate)

-

Ascorbate (reducing agent)

-

Catalase (to remove H₂O₂)

-

-

Pre-incubation: Pre-incubate the reaction mixture at the optimal temperature for the specific EctD enzyme being assayed (e.g., 15°C for EctD from S. alaskensis or 35°C for EctD from P. stutzeri).[11]

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified recombinant EctD enzyme.

-

Reaction Incubation: Incubate the reaction for a defined period (e.g., 5 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching agent, such as acetonitrile.

-

Product Analysis: Analyze the reaction mixture for the formation of hydroxyectoine using HPLC or LC-MS. The amount of product formed over time is used to calculate the enzyme activity.

Structural Elucidation Data

The structures of ectoine and hydroxyectoine have been unequivocally determined using various spectroscopic techniques.

Table 3: Spectroscopic Data for Ectoine

| Technique | Key Data | Reference |

| ¹H NMR (D₂O, 500 MHz) | δ (ppm): 2.15 (m, 2H, H-5), 2.35 (s, 3H, CH₃), 3.45 (t, 2H, H-6), 4.15 (t, 1H, H-4) | [22] |

| Mass Spectrometry (FAB-MS) | m/z: 143.1 [M+H]⁺ | [12] |

This guide provides a foundational understanding of the natural products containing the this compound moiety, with a specific focus on ectoine and hydroxyectoine. The presented data and protocols are intended to be a valuable resource for researchers and professionals in the fields of natural product chemistry, drug discovery, and biotechnology. The unique properties of these compounds offer exciting opportunities for the development of novel therapeutic and protective agents.

References

- 1. Role of the Extremolytes Ectoine and Hydroxyectoine as Stress Protectants and Nutrients: Genetics, Phylogenomics, Biochemistry, and Structural Analysis [mdpi.com]

- 2. Microbial production of ectoine and hydroxyectoine as high-value chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ectoine from halophilic microorganisms induces the expression of hsp70 and hsp70B′ in human keratinocytes modulating the proinflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protective effects of ectoine on articular chondrocytes and cartilage in rats for treating osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biology-journal.org [biology-journal.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Role of the Extremolytes Ectoine and Hydroxyectoine as Stress Protectants and Nutrients: Genetics, Phylogenomics, Biochemistry, and Structural Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ectoine, from a Natural Bacteria Protectant to a New Treatment of Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ectoine in the Treatment of Irritations and Inflammations of the Eye Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploiting Substrate Promiscuity of Ectoine Hydroxylase for Regio- and Stereoselective Modification of Homoectoine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A blueprint of ectoine metabolism from the genome of the industrial producer Halomonas elongata DSM 2581T - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Reduction of Skin Photodamage by the Ectoine– Thermus thermophilus Cofermentation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Ectoine production from a novel bacterial strain and high-purity purification with a cost-effective and single-step method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. New insights into hydroxyectoine synthesis and its transcriptional regulation in the broad‐salt growing halophilic bacterium Chromohalobacter salexigens - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ectoine and 5-hydroxyectoine accumulation in the halophile Virgibacillus halodenitrificans PDB-F2 in response to salt stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Theoretical Conformational Analysis of 1,4,5,6-Tetrahydropyrimidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,5,6-Tetrahydropyrimidine and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The three-dimensional conformation of these molecules plays a pivotal role in their interaction with biological targets, thereby influencing their efficacy and selectivity. Understanding the conformational landscape of the tetrahydropyrimidine ring is crucial for rational drug design and the development of novel therapeutics.

This technical guide provides an in-depth overview of the theoretical studies on the conformation of the this compound core, with a primary focus on its substituted derivatives, as the literature on the unsubstituted parent ring is limited. The guide details the computational and experimental methodologies employed for conformational analysis, presents key quantitative data from theoretical studies, and visualizes the workflows and conceptual relationships using Graphviz diagrams.

Computational Methodologies for Conformational Analysis

Theoretical calculations, particularly Density Functional Theory (DFT), have emerged as a powerful tool for investigating the conformational preferences of tetrahydropyrimidine derivatives. These methods provide insights into the stable geometries, relative energies of different conformers, and the electronic properties of the molecules.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and other properties.

Typical Protocol for DFT-based Conformational Analysis:

-

Initial Structure Generation: A 3D model of the tetrahydropyrimidine derivative is constructed.

-

Conformational Search: A systematic or random search of the conformational space is performed to identify potential low-energy conformers. This can be achieved using molecular mechanics force fields.

-

Geometry Optimization: The geometries of the identified conformers are optimized using a selected DFT functional and basis set. A commonly employed method is the B3LYP functional with the 6-31G* basis set.[1]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

-

Analysis of Results: The optimized geometries, relative energies, dihedral angles, and bond lengths are analyzed to determine the most stable conformations and the energy barriers between them.

References

Comparative Basicity of 1,4,5,6-Tetrahydropyrimidine and Dihydropyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparative analysis of the basicity of 1,4,5,6-tetrahydropyrimidine and its less saturated analogue, dihydropyrimidine. Understanding the basicity of these nitrogenous heterocyclic compounds is crucial for their application in medicinal chemistry and drug development, as it governs their pharmacokinetic and pharmacodynamic properties. This document presents quantitative data on their pKa values, outlines the structural factors influencing their basicity, and provides detailed experimental protocols for pKa determination.

Core Concepts: Structural Determinants of Basicity

The significant difference in basicity between this compound and the various isomers of dihydropyrimidine can be attributed to the electronic and structural features of their respective conjugate acids.

This compound , a cyclic amidine, exhibits exceptionally high basicity. Upon protonation, the positive charge is delocalized across two nitrogen atoms through resonance, forming a highly stabilized guanidinium-like cation. This delocalization significantly increases the stability of the conjugate acid, thereby making the parent molecule a strong base.

Dihydropyrimidines , on the other hand, lack this extensive resonance stabilization in their protonated forms. Their basicity is influenced by the hybridization of the nitrogen atoms and the presence of competing electronic effects within the ring. As such, they are considerably weaker bases compared to their tetrahydropyrimidine counterpart.

Quantitative Basicity Data

The basicity of a compound is quantitatively expressed by the pKa of its conjugate acid. A higher pKa value indicates a stronger base.

| Compound | Structure | pKa (Conjugate Acid) | Reference |

| This compound |  | ~13 | General Organic Chemistry Principles |

| Pyrimidine |  | 1.3 | Published Experimental Data[1] |

| Dihydropyrimidine (Isomers) |  | Estimated ~3-7 | Theoretical Calculations and Structure-Activity Relationships |

Logical Relationship: Basicity and Conjugate Acid Stability

The following diagram illustrates the key principle governing the enhanced basicity of this compound.

Caption: Protonation and stability of conjugate acids.

Experimental Protocols for pKa Determination

Accurate determination of pKa values is essential for understanding the acid-base properties of molecules. The following are standard experimental methodologies for this purpose.

Potentiometric Titration

This is a highly precise and commonly used method for pKa determination. It involves the gradual addition of a titrant (an acid or a base) to a solution of the sample and monitoring the resulting change in pH.

Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Methodology:

-

Solution Preparation: Prepare a solution of the compound of interest at a known concentration (e.g., 0.01 M) in a suitable solvent (typically water or a water-cosolvent mixture).

-

pH Meter Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.

-

Titration: Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode. Add a standard solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Recording: After each addition of the titrant, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest portion of the titration curve. The equivalence point can be more accurately determined from the first or second derivative of the titration curve.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore that exhibits a change in its UV-Vis absorbance spectrum upon protonation or deprotonation.

Workflow:

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Detailed Methodology:

-

Solution Preparation: Prepare a series of buffer solutions with a range of known pH values. Add a constant, known concentration of the compound to each buffer solution.

-

Spectroscopic Measurement: For each solution, record the UV-Vis absorbance spectrum over a relevant wavelength range.

-

Data Analysis: Identify a wavelength where the absorbance changes significantly with pH. Plot the absorbance at this wavelength against the pH of the solutions. The resulting data should form a sigmoidal curve.

-